molecular formula C8H13BrO3 B8562614 Ethyl 2-bromo-4-methyl-3-oxopentanoate CAS No. 81569-67-7

Ethyl 2-bromo-4-methyl-3-oxopentanoate

Cat. No.: B8562614
CAS No.: 81569-67-7
M. Wt: 237.09 g/mol
InChI Key: VVMHCJBHVSFZPC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methyl-3-oxopentanoate (CAS: Not explicitly provided in evidence) is a brominated β-ketoester with the molecular formula C₈H₁₃BrO₃. It is synthesized via bromination of ethyl 4-methyl-3-oxopentanoate in aqueous conditions at 273 K, followed by extraction with diethyl ether and subsequent reaction with thiourea in ethanol to yield heterocyclic derivatives . The compound exists as an oil prior to crystallization and serves as a versatile intermediate in organic synthesis, particularly for constructing thiazole-based frameworks, as demonstrated by its 49% yield in a reaction with thiourea . Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and a ketone moiety at the 3-position, which collectively influence its reactivity in nucleophilic substitutions and cyclization reactions.

Properties

CAS No.

81569-67-7

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 2-bromo-4-methyl-3-oxopentanoate

InChI

InChI=1S/C8H13BrO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3

InChI Key

VVMHCJBHVSFZPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-bromo-4-methyl-3-oxopentanoate belongs to a class of brominated esters and ketones with applications in pharmaceuticals, agrochemicals, and materials science. Below is a structural and functional comparison with analogous compounds:

Structural and Functional Group Analysis

Compound Name Key Functional Groups Structural Features Primary Applications/Reactivity Reference
This compound Bromoester, β-ketoester Branched alkyl chain with Br and ketone Synthesis of thiazole derivatives
Ethyl bromoacetate Bromoester Simple linear alkyl chain with Br Alkylating agent, peptide synthesis
2-Bromo-4'-methoxyacetophenone Bromoarylketone, methoxy Aromatic ring with Br and methoxy Pharmaceutical intermediate
Ethyl acetoacetate β-ketoester Linear chain with β-keto group Claisen condensations, drug synthesis

Challenges and Limitations

  • Steric Hindrance: The branched structure of this compound may impede reactions requiring planar transition states, unlike linear analogs like ethyl bromoacetate.
  • Stability: β-ketoesters are prone to keto-enol tautomerism, which can complicate purification compared to non-keto brominated compounds like 2-bromo-4'-methoxyacetophenone .

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